molecular formula C18H14INO B5399893 2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline

Cat. No.: B5399893
M. Wt: 387.2 g/mol
InChI Key: OFROLFNLCHGLBM-JXMROGBWSA-N
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Description

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline is an organic compound that features a quinoline core substituted with a 2-(5-iodo-2-methoxyphenyl)ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-iodo-2-methoxybenzaldehyde and 2-quinolinecarboxaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like ethanol. The reaction is typically carried out under reflux conditions to form the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaN3 in dimethylformamide (DMF) or KSCN in acetone.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Azido or thiocyanato derivatives of quinoline.

Scientific Research Applications

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinoline
  • 2-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]quinoline
  • 2-[(E)-2-(5-fluoro-2-methoxyphenyl)ethenyl]quinoline

Uniqueness

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The iodine atom also provides a handle for further functionalization through substitution reactions.

Properties

IUPAC Name

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO/c1-21-18-11-8-15(19)12-14(18)7-10-16-9-6-13-4-2-3-5-17(13)20-16/h2-12H,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFROLFNLCHGLBM-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C=CC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)I)/C=C/C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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